molecular formula C9H7ClOSe B14455667 3-[(4-Chlorophenyl)selanyl]prop-2-enal CAS No. 74824-72-9

3-[(4-Chlorophenyl)selanyl]prop-2-enal

Cat. No.: B14455667
CAS No.: 74824-72-9
M. Wt: 245.57 g/mol
InChI Key: RLDIUKDLWQPESM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)selanyl]prop-2-enal is an organic compound that features a selenium atom bonded to a prop-2-enal group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)selanyl]prop-2-enal typically involves the reaction of 4-chlorophenylselenol with acrolein under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)selanyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Chlorophenyl)selanyl]prop-2-enal has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound’s unique properties make it a valuable tool in studying biological processes involving selenium.

    Medicine: Research has explored its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and chemical processes that leverage its unique reactivity.

Mechanism of Action

The mechanism by which 3-[(4-Chlorophenyl)selanyl]prop-2-enal exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which can modulate various biochemical pathways. The compound may target molecular pathways involving oxidative stress and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a 4-chlorophenyl group and a prop-2-enal group bonded to selenium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

74824-72-9

Molecular Formula

C9H7ClOSe

Molecular Weight

245.57 g/mol

IUPAC Name

3-(4-chlorophenyl)selanylprop-2-enal

InChI

InChI=1S/C9H7ClOSe/c10-8-2-4-9(5-3-8)12-7-1-6-11/h1-7H

InChI Key

RLDIUKDLWQPESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se]C=CC=O

Origin of Product

United States

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